6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities. This particular compound has garnered interest due to its potential therapeutic applications, especially as an adenosine A2A receptor antagonist .
準備方法
The synthesis of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2-furancarboxaldehyde.
Reaction Conditions: The reaction involves bromination of 2-aminobenzonitrile to obtain 6-bromo-2-aminobenzonitrile.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
化学反応の分析
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine undergoes various chemical reactions:
Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
科学的研究の応用
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with the adenosine A2A receptor:
Molecular Targets: The primary target is the adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes.
Pathways Involved: Upon binding to the receptor, the compound inhibits the receptor’s activity, leading to a decrease in intracellular cAMP levels.
類似化合物との比較
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine can be compared with other quinazoline derivatives:
Similar Compounds: Similar compounds include 6-bromo-4-(furan-2-yl)quinazolin-2-amine and other 2-aminoquinazoline derivatives.
Uniqueness: The presence of the furan-2-ylmethyl group at the N-position and the bromine atom at the 6-position distinguishes it from other quinazoline derivatives.
特性
IUPAC Name |
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFHGVJONPFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。